4-(2-Thienyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
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Overview
Description
4-(2-Thienyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a thiophene ring with a quinoline moiety, making it an interesting subject for research in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thienyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline typically involves multi-step reactions that include the formation of both the thiophene and quinoline rings. One common method involves the cyclization of appropriate precursors under the influence of catalysts such as palladium or rhodium complexes . The reaction conditions often require high temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These can include the use of continuous flow reactors and greener catalysts to minimize waste and improve yield. The use of microwave-assisted synthesis and solvent-free conditions are also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Thienyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to fully saturated derivatives .
Scientific Research Applications
4-(2-Thienyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(2-Thienyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell proliferation and survival . The compound’s ability to interfere with these pathways makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Quinoline Derivatives: Compounds such as chloroquine and quinine, known for their antimalarial activities.
Uniqueness
What sets 4-(2-Thienyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline apart is its unique combination of thiophene and quinoline rings, which endows it with a distinct set of chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to its individual components.
Properties
Molecular Formula |
C20H15NS |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
12-thiophen-2-yl-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene |
InChI |
InChI=1S/C20H15NS/c1-2-6-14-13(5-1)10-11-17-19(14)15-7-3-8-16(15)20(21-17)18-9-4-12-22-18/h1-2,4-6,9-12H,3,7-8H2 |
InChI Key |
YXIMPXPABJHMMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CS5 |
Origin of Product |
United States |
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